molecular formula C19H17N5O3S B4015105 1-(4-ethoxyphenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-2,5-pyrrolidinedione

1-(4-ethoxyphenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-2,5-pyrrolidinedione

Cat. No. B4015105
M. Wt: 395.4 g/mol
InChI Key: ZZXJDEDVXITWAQ-UHFFFAOYSA-N
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Description

The compound belongs to a class of organic molecules featuring a complex structure that includes a pyrrolidinedione core, a phenyltetrazole moiety, and an ethoxyphenyl group. Compounds with such structures are of interest in various chemical and pharmaceutical research areas due to their potential biological activities and chemical properties.

Synthesis Analysis

The synthesis of complex organic compounds typically involves multi-step reactions, including the formation of the pyrrolidinedione core, introduction of the phenyltetrazole group, and attachment of the ethoxyphenyl moiety. Techniques such as nucleophilic substitution, condensation reactions, and catalytic processes may be employed. For instance, Sedlák et al. (2003) studied the kinetics and mechanism of ring transformation reactions in related compounds, providing insight into the synthetic challenges and strategies that might be applicable (Sedlák et al., 2003).

Molecular Structure Analysis

X-ray diffraction and spectroscopic methods are crucial for analyzing the molecular structure. Wang et al. (2017) reported on the X-ray powder diffraction data of a related compound, highlighting the importance of crystallography in confirming the molecular configuration and understanding the spatial arrangement of functional groups (Wang et al., 2017).

Chemical Reactions and Properties

The reactivity of such compounds can involve interactions with nucleophiles and electrophiles, ring-opening or ring-closure reactions, and transformations under catalytic conditions. Ammar et al. (2000) described reactions leading to various heterocyclic derivatives, indicating the versatility and reactivity of the core structure (Ammar et al., 2000).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystallinity are influenced by the molecular structure. The presence of different functional groups affects these properties, which can be studied through thermal analysis, solubility tests, and crystallography.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards different chemical reagents, are defined by the functional groups present in the molecule. Studies on similar compounds, such as those by Dani et al. (2013), provide insights into the electronic structure, reactivity, and potential chemical transformations (Dani et al., 2013).

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(1-phenyltetrazol-5-yl)sulfanylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S/c1-2-27-15-10-8-13(9-11-15)23-17(25)12-16(18(23)26)28-19-20-21-22-24(19)14-6-4-3-5-7-14/h3-11,16H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXJDEDVXITWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethoxyphenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyrrolidine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-ethoxyphenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-2,5-pyrrolidinedione
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1-(4-ethoxyphenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-2,5-pyrrolidinedione
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1-(4-ethoxyphenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-2,5-pyrrolidinedione
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1-(4-ethoxyphenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-2,5-pyrrolidinedione
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1-(4-ethoxyphenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-2,5-pyrrolidinedione
Reactant of Route 6
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1-(4-ethoxyphenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-2,5-pyrrolidinedione

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